molecular formula C18H20N2O2 B2708609 N,N'-bis(2-phenylethyl)ethanediamide CAS No. 14040-79-0

N,N'-bis(2-phenylethyl)ethanediamide

Cat. No. B2708609
CAS RN: 14040-79-0
M. Wt: 296.37
InChI Key: QZXQKYMXZRGKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-bis(2-phenylethyl)ethanediamide”, also known as DPEO, is a chemical compound with the empirical formula C18H20N2O2 . It is often used as a ligand in the copper-catalyzed coupling of aryl halides and alkyl alcohols .


Molecular Structure Analysis

The molecular weight of “N,N’-bis(2-phenylethyl)ethanediamide” is 296.36 . Its molecular structure can be represented by the SMILES string O=C(C(NCCC1=CC=CC=C1)=O)NCCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

“N,N’-bis(2-phenylethyl)ethanediamide” is a powder . It has a predicted density of 1.136±0.06 g/cm3 . The compound has a pKa value of 12.38±0.46, indicating that it can act as a weak base .

Scientific Research Applications

Catalytic Activity in Transfer Hydrogenation

N,N'-bis(2-phenylethyl)ethanediamide and its derivatives have been explored in the context of catalysis, particularly in asymmetric transfer hydrogenation. Aydemir et al. (2010) demonstrated that certain chiral ruthenium complexes derived from N,N'-bis(2-phenylethyl)ethanediamide ligands serve as effective catalysts for the asymmetric transfer hydrogenation of acetophenone derivatives, achieving high yields and enantioselectivity in certain conditions (Aydemir, M., Meriç, N., Baysal, A., Gümgüm, B., Toǧrul, M., & Turgut, Y., 2010).

Structural Characterization in Crystallography

The compound has been utilized in crystallography for the structural characterization of various derivatives. Ross et al. (1996) examined the structure of N,N'-Bis[trans-2-phenyl-5-(triphenylstannylmethoxymethyl)-1,3-dioxan-5-yl]ethanediamide, providing insights into its molecular geometry and bonding interactions (Ross, J., Wardell, J., Low, J. N., & Ferguson, G., 1996).

Applications in Preconcentration of Trace Metals

Kılınç et al. (2008) explored the synthesis of bis(amino alcohol)oxalamides derived from N,N'-bis(2-phenylethyl)ethanediamide for preconcentrating trace and toxic metals in water. This research highlights the potential of these compounds in environmental and analytical chemistry (Kılınç, E., Cetin, A., Toǧrul, M., & Hosgoren, H., 2008).

Photopolymerization in Dental Resins

Nie and Bowman (2002) investigated the synthesis of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a derivative of N,N'-bis(2-phenylethyl)ethanediamide, for use in dental resin systems. Their research focused on the compound's potential as a coinitiator in dental restorations, highlighting its effectiveness in photocuring and its physical and mechanical properties (Nie, J., & Bowman, C., 2002).

Antimicrobial Activity

Musa et al. (2010) synthesized and characterized a series of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, demonstrating their potential as antimicrobial agents against various bacterial strains. This study suggests the possible application of N,N'-bis(2-phenylethyl)ethanediamide derivatives in developing new antimicrobial agents (Musa, M., Khan, M. O., Aspedon, A., & Cooperwood, J., 2010).

Safety and Hazards

“N,N’-bis(2-phenylethyl)ethanediamide” is classified as an eye irritant and an aquatic hazard . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name

N,N'-bis(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(19-13-11-15-7-3-1-4-8-15)18(22)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXQKYMXZRGKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2-phenylethyl)ethanediamide

CAS RN

14040-79-0
Record name N,N'-BIS(2-PHENYLETHYL)OXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.